molecular formula C16H12FN3O2 B5692783 N-(4-fluorophenyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide

N-(4-fluorophenyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide

Cat. No. B5692783
M. Wt: 297.28 g/mol
InChI Key: HTBTVHDBHYFQPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide, also known as Phthalic Acid Dihydrazide (PADH), is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PADH is a white crystalline powder that is soluble in water and organic solvents.

Mechanism of Action

The mechanism of action of PADH is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular processes. PADH has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. PADH has also been shown to disrupt the integrity of cell membranes, leading to cell death.
Biochemical and Physiological Effects:
PADH has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that PADH can induce apoptosis, inhibit cell proliferation, and disrupt mitochondrial function. In vivo studies have shown that PADH can reduce tumor growth and improve survival rates in animal models of cancer. PADH has also been shown to have anti-inflammatory and immunomodulatory effects.

Advantages and Limitations for Lab Experiments

PADH has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. It has a wide range of potential applications and exhibits a range of biochemical and physiological effects. However, there are also limitations to its use. PADH is highly reactive and can be difficult to handle. It is also toxic and can pose a risk to researchers if proper safety precautions are not taken.

Future Directions

There are several future directions for research on PADH. One area of interest is the development of PADH-based drugs for the treatment of cancer and viral infections. Another area of interest is the use of PADH as a plant growth regulator and herbicide. Additionally, research on the mechanism of action of PADH and its biochemical and physiological effects could lead to the development of new therapies and treatments. Finally, the synthesis of new derivatives of PADH could lead to the development of new materials with unique properties.

Synthesis Methods

PADH can be synthesized through the reaction between phthalic anhydride and hydrazine hydrate in the presence of a catalyst. The reaction proceeds through the formation of a hydrazide intermediate, which is then cyclized to form the final product.

Scientific Research Applications

PADH has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, PADH has been shown to exhibit anticancer, antiviral, and antibacterial activities. In agriculture, PADH has been used as a plant growth regulator and as a herbicide. In material science, PADH has been used as a precursor for the synthesis of various polymers and as a crosslinking agent for the modification of materials.

properties

IUPAC Name

N-(4-fluorophenyl)-3-methyl-4-oxophthalazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O2/c1-20-16(22)13-5-3-2-4-12(13)14(19-20)15(21)18-11-8-6-10(17)7-9-11/h2-9H,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTBTVHDBHYFQPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

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